Met-enkephalinamide is a pentapeptide belonging to the enkephalin family, a group of endogenous opioid peptides naturally found in the brain and other tissues. Its amino acid sequence is Tyr-Gly-Gly-Phe-Met-NH2, differing from Met-enkephalin only by the amidation of the C-terminal carboxyl group. This structural modification renders Met-enkephalinamide more resistant to enzymatic degradation, leading to a longer duration of action compared to Met-enkephalin [].
Met-enkephalinamide acts primarily as an agonist at opioid receptors, particularly the mu-opioid receptor, with a high affinity for these receptors in various regions of the brain [, , , ]. It exhibits potent analgesic properties, mimicking the effects of morphine and other opioid analgesics [].
Met-enkephalinamide is derived from Met-enkephalin, which itself is a pentapeptide composed of five amino acids: tyrosine, glycine, glycine, phenylalanine, and methionine (Tyr-Gly-Gly-Phe-Met). The addition of an amide group at the C-terminus enhances its stability against enzymatic degradation, making it a more effective therapeutic agent. This compound falls under the classification of neuropeptides and specifically within the subclass of opioid peptides, which include other enkephalins and endorphins.
The synthesis of Met-enkephalinamide can be achieved through various methodologies, with solid-phase peptide synthesis being one of the most common approaches. In this method, the peptide chain is assembled on a solid support, allowing for easy purification after each coupling step.
This process allows for high yields and purity of Met-enkephalinamide, making it suitable for further biological testing and application .
Met-enkephalinamide has a specific molecular structure characterized by a sequence of five amino acids with an amide functional group at the C-terminus. The structure can be represented as follows:
Met-enkephalinamide can participate in various chemical reactions typical for peptides, including:
These reactions highlight its stability compared to natural enkephalins due to the amide modification .
The mechanism by which Met-enkephalinamide exerts its effects primarily involves binding to opioid receptors located in the brain and spinal cord.
Experimental studies indicate that Met-enkephalinamide produces profound analgesic effects comparable to morphine when administered in low doses .
Met-enkephalinamide exhibits several notable physical and chemical properties:
These properties make Met-enkephalinamide an attractive candidate for therapeutic applications .
Met-enkephalinamide has several significant scientific applications:
Met-enkephalinamide (Tyr-D-Ala-Gly-Phe-Met-NH₂) is primarily synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry, which dominates research-scale production due to its automation compatibility and simplified purification. The methodology employs aminomethyl polystyrene resins pre-loaded with Rink amide linker to ensure C-terminal amidation upon cleavage. Coupling cycles utilize N,N-dimethylformamide (DMF) as the primary solvent, though emerging aqueous SPPS (ASPPS) technologies show promise in reducing environmental impact through water-compatible resins like ChemMatrix® or PEGA. These supports exhibit superior swelling characteristics in aqueous media (up to 20 ml/g resin) while maintaining coupling efficiencies >98% for decapeptide-scale syntheses [2]. In contrast, solution-phase synthesis remains relevant for fragment assembly in industrial-scale production, particularly for synthesizing protected segments like Tyr(D-Ala)-Gly-OH. This hybrid approach enables convergent strategies but requires extensive purification intermediates, increasing process complexity [9].
Table 1: Comparative Analysis of Peptide Synthesis Methodologies for Met-enkephalinamide
Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis | Convergent Hybrid Approach |
---|---|---|---|
Typical Scale | Milligrams to grams | Grams to kilograms | Grams to kilograms |
Automation Compatibility | High | Low | Moderate |
Solvent Consumption | High (500-1000 L/kg peptide) | Moderate (200-500 L/kg) | Moderate (300-600 L/kg) |
Key Advantage | Simplified purification | Scalability | Balance of purity and yield |
Major Limitation | Resin loading capacity limits | Intermediate isolation | Synthetic complexity |
Coupling Efficiency | >98% per step | 90-95% per step | 95-98% per step |
Orthogonal protection is critical for synthesizing Met-enkephalinamide's D-Ala² substitution and oxidation-sensitive methionine residue. The standard scheme employs:
For challenging sequences, the dimethylacetamidine (Dma) protecting group demonstrates exceptional utility on adenine derivatives, resisting potassium carbonate/methanol deprotection conditions used for ultra-mild deprotection phosphoramidites. This orthogonality enables selective hybridization control during ligation steps, particularly valuable for synthesizing repetitive sequences. After chain assembly, the Dma group is removed with ammonia/methanol (AMA) reagent without compromising peptide integrity [6]. Side-chain protection strategies must balance deprotection kinetics to prevent tyrosine alkylation or methionine oxidation during final trifluoroacetic acid (TFA) cleavage.
Convergent synthesis addresses SPPS limitations for industrial-scale production by coupling pre-synthesized di- and tripeptide fragments. For Met-enkephalinamide, common fragments include:
Coupling employs benzotriazolyloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) activators (0.4 M equivalents) in DMF with N,N-diisopropylethylamine (DIEA) base. This approach reduces racemization risk compared to stepwise SPPS for sensitive sequences while improving yield to 85-92% for the fragment coupling step. The strategy significantly reduces purification complexity compared to linear SPPS, though it requires precise stoichiometric control to minimize dipeptide dimerization [9].
The D-Ala² substitution in Met-enkephalinamide confers protease resistance by disrupting aminopeptidase N (APN) recognition. Natural Met-enkephalin (Tyr-Gly-Gly-Phe-Met) undergoes rapid in vivo degradation (t½ < 3 minutes) via cleavage at the Tyr¹-Gly² bond. Introduction of the D-configured alanine sterically hinders APN's catalytic pocket, extending plasma half-life to >30 minutes [1] [7]. This modification preserves δ-opioid receptor affinity (Ki = 1.8 nM) while reducing susceptibility to dipeptidyl peptidase III (DPP3) and angiotensin-converting enzyme (ACE). Molecular dynamics simulations reveal the D-Ala² substitution stabilizes a type II' β-turn conformation, positioning the Tyr¹ phenolic hydroxyl optimally for receptor hydrogen bonding. Crucially, this configuration maintains the tyrosine pharmacophore orientation critical for receptor activation while conferring metabolic stability [3] [8].
C-terminal amidation (-CONH₂ vs. natural -COOH) enhances μ-opioid receptor binding affinity 5-fold by eliminating electrostatic repulsion with receptor residue Asp147. The modification mimics the charged-neutral transition of endogenous peptide C-termini upon receptor binding. Pharmacological studies demonstrate amidated analogs exhibit 3-5 times greater analgesic potency than their acid counterparts. For Met-enkephalinamide, amidation reduces the carboxylate ionization constant (pKa shift from 3.2 to >10), promoting hydrophobic interaction with receptor subdomain LYS233. This modification concurrently blocks carboxypeptidase A6 (CPA6) recognition, extending metabolic stability 8-fold compared to Met-enkephalin. The combined modifications (D-Ala² + amidation) synergistically enhance bioavailability, with intracerebroventricular administration in rats showing analgesic effects lasting >4 hours versus 15 minutes for unmodified enkephalin [1] [8] [9].
Table 2: Impact of Structural Modifications on Met-enkephalinamide Properties
Modification | Metabolic Stability (t½) | δ-Opioid Receptor Affinity (Ki, nM) | μ-Opioid Receptor Affinity (Ki, nM) | Primary Protease Resistance |
---|---|---|---|---|
Natural Met-enkephalin | <3 minutes | 4.5 ± 0.3 | 7.2 ± 1.1 | Aminopeptidase N |
D-Ala² substitution only | 18 ± 3 minutes | 1.9 ± 0.2 | 3.5 ± 0.4 | Aminopeptidase N/DPP3 |
C-terminal amidation only | 24 ± 4 minutes | 3.8 ± 0.4 | 2.1 ± 0.3 | Carboxypeptidase A6 |
Met-enkephalinamide (D-Ala² + amidated) | 32 ± 5 minutes | 1.7 ± 0.1 | 1.4 ± 0.2 | Aminopeptidase N/CPA6/ACE |
Industrial-scale production faces three primary challenges: solvent footprint reduction, racemization control, and purification complexity. Traditional SPPS consumes 500-1000 L/kg peptide of halogenated and polar aprotic solvents (DMF, DCM), prompting research into aqueous SPPS (ASPPS) alternatives. ASPPS reduces ecological impact but currently achieves only 60-75% yields for pentapeptides versus 85-95% for conventional SPPS, necessitating further catalyst optimization [2]. Racemization during fragment coupling remains problematic at scale, with HATU-mediated couplings generating ≤5% D-isomer contamination at Phe⁴, requiring expensive chiral HPLC purification. Industry-scale purification employs reverse-phase preparative HPLC with C18 columns (10-15 μm silica, 300 Å pore), but Met-enkephalinamide's hydrophobicity (logP = 0.6) necessitates acetonitrile concentrations >28%, complicating solvent recovery. Current production costs exceed $25,000/g at clinical-grade purity (>99%), with lead times of 2-4 months for bulk quantities [8] [9]. Emerging technologies like continuous flow peptide synthesis show potential for reducing cycle times 3-fold and solvent use 10-fold, though commercial implementation remains limited.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7